2-methyl-N-phenylindolizine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

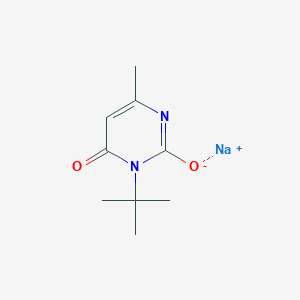

Indolizine is a nitrogen-containing heterocyclic organic compound. It’s a polycyclic compound that is based on the structure of indole but has a nitrogen atom in the second position of the indole ring . The compound you mentioned, “2-methyl-N-phenylindolizine-3-carboxamide”, is a derivative of indolizine with a carboxamide group attached at the 3-position and a phenyl group attached to the nitrogen atom. The 2-position of the indolizine ring is substituted with a methyl group .

科学的研究の応用

a. Anticancer Properties: Indolizines have been investigated for their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further studies are needed to optimize their efficacy and safety.

b. Antimicrobial Activity: Indolizines may possess antimicrobial properties. They could be effective against bacteria, fungi, and even drug-resistant strains. Their unique structural features make them interesting candidates for developing novel antibiotics.

Photophysical Properties

Understanding the photophysical properties of indolizines is crucial for their applications:

a. Photostability and Photoluminescence: Indolizines exhibit good photostability and intense photoluminescence. Researchers have explored their use in optoelectronic devices, such as light-emitting diodes (LEDs) and organic lasers.

- Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(31), 7804-7828

- Recent advances in the synthesis of indolizine and its derivatives by Okamoto, K., & Niyomura, O. (2021). Organic & Biomolecular Chemistry, 19(34), 7320-7327

- Breakthroughs in Indole and Indolizine Chemistry. IntechOpen

Read the full article here Read the full article here Access the chapter here

作用機序

Target of Action

It is suggested that it may have a similar target as carboxin, which targets the succinate dehydrogenase [ubiquinone] flavoprotein subunit in mitochondria . This protein plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

It is known that indole derivatives can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This suggests that 2-methyl-N-phenylindolizine-3-carboxamide might interact with its target protein in a similar way, leading to changes in the protein’s function.

特性

IUPAC Name |

2-methyl-N-phenylindolizine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJIKURNZNMBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)

![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)

![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)

![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)